![molecular formula C7H6BrN3 B597263 4-溴-1H-吡咯并[2,3-c]吡啶-7-胺 CAS No. 1260383-20-7](/img/structure/B597263.png)

4-溴-1H-吡咯并[2,3-c]吡啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

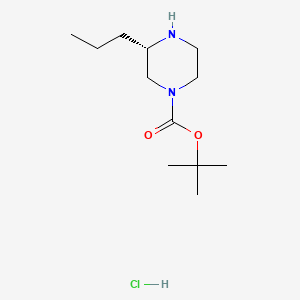

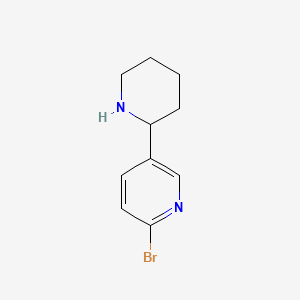

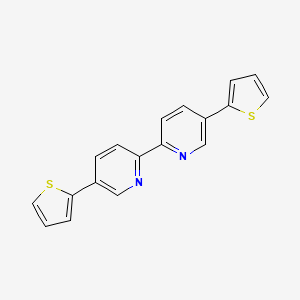

“4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine” is a chemical compound with the molecular formula C7H6BrN3. It is a solid substance at room temperature . The IUPAC name for this compound is 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine .

Molecular Structure Analysis

The InChI code for “4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine” is 1S/C7H6BrN3/c8-5-3-11-7(9)6-4(5)1-2-10-6;/h1-3,10H,(H2,9,11) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine” is a solid substance at room temperature . It has a molecular weight of 248.51 . The compound is stored at room temperature .科学研究应用

Methods of Application : The synthesis involves a sequential opening/closing cascade reaction at room temperature, using amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol .

Results : The method yields the desired products with moderate to good yields, with gram-scale synthesis achieving up to 80% yield .

Methods of Application : Synthetic routes include cyclization, ring annulation, and cycloaddition, with various biological activities being classified according to the number of nitrogen atoms in the pyrrolopyrazine scaffold .

Results : Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities compared to other derivatives .

Methods of Application : The application involves the use of these derivatives as inhibitors in pharmacological assays to assess their efficacy against specific kinases .

Results : Compounds have shown promising results in inhibiting FMS kinase, which is significant for developing treatments for cancer and arthritis .

Methods of Application : The compounds are tested for their interaction with various receptors and enzymes in the nervous system to determine their therapeutic potential .

Results : The derivatives have demonstrated a range of activities, including antidepressant and antiviral effects, highlighting their importance in neuroscience research .

Methods of Application : The synthesis of pharmacologically active agents involves complex chemical reactions, often requiring specific catalysts and reaction conditions .

Results : The synthesized agents have broad biological applications, showing effectiveness in various pharmacological assays .

Methods of Application : The design process involves structural analysis and comparison with indole to ensure the bioisosteric properties are maintained .

Results : The azaindole-based drugs designed using this compound have shown promise in biochemical applications, particularly in drug discovery .

Methods of Application : A series of derivatives were synthesized and evaluated for their inhibitory activity against FGFR1, 2, and 3, with compound 4h showing notable potency .

Results : Compound 4h exhibited FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM, respectively, and significantly inhibited breast cancer cell proliferation, migration, and invasion .

Methods of Application : The compounds are tested in vitro for their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication in viruses .

Results : The derivatives have shown effectiveness in inhibiting HIV-1, indicating their potential as antiviral agents .

Methods of Application : The design process involves structural analysis to ensure that the bioisosteric properties of indole are maintained in the azaindole-based drugs .

Results : The azaindole-based drugs designed using this compound have shown promise in biochemical applications, particularly in drug discovery .

Methods of Application : The compound is incorporated into polymer chains or small molecules to enhance the charge transport properties of semiconducting materials .

Results : The resulting materials demonstrate improved thermal stability and charge mobility, which are essential for high-performance organic electronics .

Methods of Application : The compound is used to synthesize ligands that can selectively bind to specific heavy metals, facilitating their extraction from contaminated water .

Results : These ligands have shown high selectivity and binding affinity for metals like lead and mercury, offering a promising approach to water purification .

Methods of Application : The compound is used to create new chemical entities that can disrupt the life cycle of pests and weeds without harming crops .

Results : The synthesized chemicals have been effective in controlling various agricultural pests and weeds, contributing to increased crop yields .

安全和危害

属性

IUPAC Name |

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXGVWGRKNRALI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=C2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)

![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)